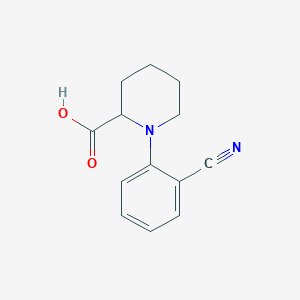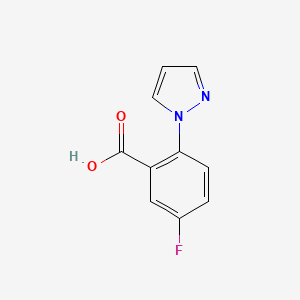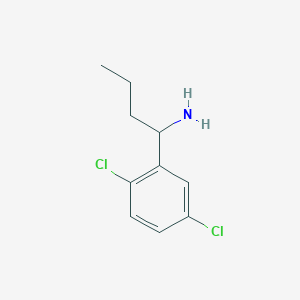![molecular formula C10H12N2O3 B1386231 6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid CAS No. 1038407-00-9](/img/structure/B1386231.png)
6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid
Vue d'ensemble
Description
It belongs to the class of pyridine carboxylic acid derivatives and has a molecular formula of C12H16N2O3. This compound is known for its effectiveness in protecting crops from various fungal infections, thereby enhancing agricultural productivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with isopropyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The final product is subjected to rigorous quality control measures to ensure its purity and effectiveness as a fungicide.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine-2,6-dicarboxylic acid.
Reduction: Formation of 6-[(Propan-2-yl)amino]pyridine-2-carboxylic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on various biological systems, including its role as a fungicide.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Used in the formulation of agricultural products to protect crops from fungal infections.
Mécanisme D'action
The mechanism of action of 6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid involves the inhibition of key enzymes involved in fungal cell wall synthesis. The compound targets specific molecular pathways, disrupting the normal growth and reproduction of fungal cells. This leads to the eventual death of the fungal organism, thereby protecting the crops from infection.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carboxylic acid: A precursor in the synthesis of various pyridine derivatives.
6-[(Propan-2-yl)amino]pyridine-2-carboxylic acid: A reduced form of the compound with similar properties.
Pyridine-2,6-dicarboxylic acid: An oxidation product with different chemical properties.
Uniqueness
6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid is unique due to its specific structure, which imparts its fungicidal properties. Its ability to inhibit fungal growth effectively sets it apart from other similar compounds, making it a valuable tool in agricultural practices.
Propriétés
IUPAC Name |
6-(propan-2-ylcarbamoyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6(2)11-9(13)7-4-3-5-8(12-7)10(14)15/h3-6H,1-2H3,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIKTNDHAKHZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1386164.png)



![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1386168.png)


